molecular formula C15H16N2O2 B1666814 Albonoursin CAS No. 1222-90-8

Albonoursin

Cat. No. B1666814
CAS RN: 1222-90-8
M. Wt: 256.3 g/mol
InChI Key: LCIIOYPBHIZBOD-QHKWOANTSA-N
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Description

Albonoursin is a member of the class of 2,5-diketopiperazines that is piperazine-2,5-dione in which the two hydrogen at position 3 and those at position 6 are replaced by benzylidene and isobutylidene groups (the 3Z,6Z-geoisomer). It has a role as a metabolite.

Scientific Research Applications

Biosynthesis and Bioconversion of Albonoursin Albonoursin, a diketopiperazine (DKP) metabolite, is produced by Streptomyces noursei. It's one of the simplest members of the DKP family, known for its antibacterial properties. Research on albonoursin biosynthesis, particularly how it's independent of nonribosomal peptide synthetases, has been a significant focus. The gene cluster responsible for albonoursin production in S. noursei has been identified and isolated, providing insights into its biosynthesis and the potential to engineer novel DKP biosynthetic pathways to increase molecular diversity of DKP derivatives (Lautru et al., 2002).

Chemical Structure and Synthesis The chemical structure of albonoursin has been extensively studied. It is identified as 3-benzylidene-6-isobutylidene-2,5-piperazinedione. Studies have also explored its natural analogs, chemical properties, and reactions under various conditions, including halogenation. These studies contribute to understanding the fundamental chemistry of albonoursin and its analogs, which is critical for its applications in scientific research (Khokhlov et al., 1966).

Bioconversion and Cytotoxicity Studies Research has also focused on the effective production of albonoursin and its derivatives through bioconversion studies. These studies reveal that albonoursin is biosynthesized through the dehydrogenation of amino acid residues in cyclic dipeptides. Understanding this process is crucial for developing methods to enhance albonoursin production and exploring its biological activity, including cytotoxicity and inhibitory activities (Kanzaki et al., 2000).

Enzymatic Synthesis and Inhibitory Activity Albonoursin's enzymatic synthesis pathway, particularly its formation independent of nonribosomal peptide synthetases, has been a topic of research. This pathway, involving the use of aminoacyl-tRNAs, offers a unique perspective on cyclodipeptide synthesis. Additionally, studies on dehydrogenated cyclic dipeptides related to albonoursin have shown significant inhibitory activities, suggesting potential applications in developing novel bioactive compounds (Gondry et al., 2009).

properties

IUPAC Name

(3Z,6Z)-3-benzylidene-6-(2-methylpropylidene)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-10(2)8-12-14(18)17-13(15(19)16-12)9-11-6-4-3-5-7-11/h3-10H,1-2H3,(H,16,19)(H,17,18)/b12-8-,13-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIIOYPBHIZBOD-JMVBYTIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=C1C(=O)NC(=CC2=CC=CC=C2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C\1/C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801318208
Record name Albonoursin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801318208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Albonoursin

CAS RN

1222-90-8
Record name Albonoursin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1222-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Albonoursin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001222908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Albonoursin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801318208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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